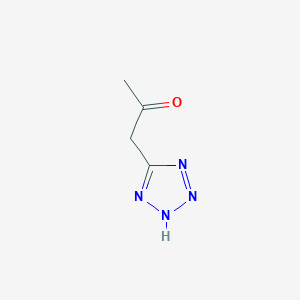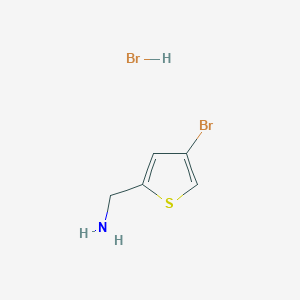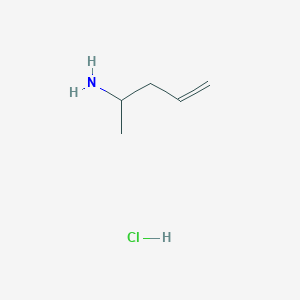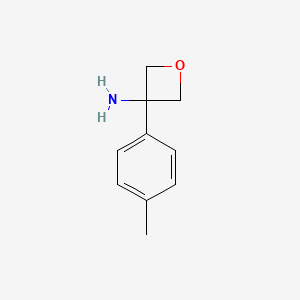
5-(2-Oxopropyl)-1H-tetrazole
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present in the molecule. It may also include information about the compound’s role or use in industry or research .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, reaction conditions, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Role in Medicinal Chemistry
5-Substituted 1H-tetrazoles, including 5-(2-Oxopropyl)-1H-tetrazole, are important in medicinal chemistry as bioisosteric replacements for carboxylic acids. They are used in the synthesis of various clinical drugs due to their high nitrogen content, stability, and particular physicochemical properties. Significant advancements in synthesizing these compounds have been made, emphasizing eco-friendly and efficient methods. For instance, microwave-assisted synthesis and the use of nanoparticles as heterogeneous catalysts are notable developments in this field (Mittal & Awasthi, 2019).
Applications in Organic Chemistry
In organic chemistry, 5-substituted tetrazoles serve as intermediates for synthesizing other heterocycles. Their utility extends beyond medicinal chemistry to areas like coordination chemistry, the photographic industry, and explosives. Their role as activators in oligonucleotide synthesis is also significant, highlighting their versatility and importance in various chemical syntheses (Roh, Vávrová, & Hrabálek, 2012).
Innovative Synthetic Methods
Innovative synthetic methods for 5-substituted 1H-tetrazoles have been developed. For example, a facile, highly efficient, and novel method catalyzed by copper(I) chloride for synthesizing these compounds has been reported. This method highlights the importance of using environmentally friendly catalysts and efficient synthetic approaches (Esirden, Başar, & Kaya, 2015).
Antimicrobial Properties
Some studies have explored the antimicrobial properties of 5-substituted aryl 1H-tetrazole derivatives. These compounds have shown significant activity against various bacteria, indicating their potential as new antibacterial agents. Their synergistic effects with other antibiotics have also been observed, which could lead to the development of more effective antibacterial therapies (Feinn, Dudley, Coca, & Roberts, 2017).
Inhibitory Activity in Biochemistry
5-Aryl-1H-tetrazoles have been investigated for their xanthine oxidase inhibitory activity, which is relevant in treating conditions like hyperuricemia and gout. This demonstrates the broader implications of these compounds in biochemical pathways and potential therapeutic applications (Fatima et al., 2018).
Environmental and Safety Applications
Tetrazoles, including 5-substituted variants, have applications in environmental and safety fields. For example, they have been studied as corrosion inhibitors for metals in various solutions, showcasing their utility in material science and industrial applications (Zucchi, Trabanelli, & Fonsati, 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2H-tetrazol-5-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-3(9)2-4-5-7-8-6-4/h2H2,1H3,(H,5,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBVDSVGSWVSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NNN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302233 | |
| Record name | 1-(2H-Tetrazol-5-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Oxopropyl)-1H-tetrazole | |
CAS RN |
13616-38-1 | |
| Record name | 1-(2H-Tetrazol-5-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13616-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2H-Tetrazol-5-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,2-a]pyrazin-6-ylmethanamine](/img/structure/B3039761.png)


![Imidazo[1,2-a]pyrazin-8-ylmethanamine](/img/structure/B3039765.png)

![[(2S)-azepan-2-yl]methanol](/img/structure/B3039767.png)


![1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one](/img/structure/B3039774.png)


